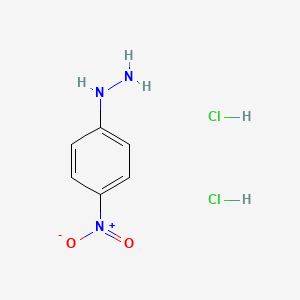

(4-Nitrophenyl)hydrazine dihydrochloride

CAS No.:

Cat. No.: VC16528759

Molecular Formula: C6H9Cl2N3O2

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9Cl2N3O2 |

|---|---|

| Molecular Weight | 226.06 g/mol |

| IUPAC Name | (4-nitrophenyl)hydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C6H7N3O2.2ClH/c7-8-5-1-3-6(4-2-5)9(10)11;;/h1-4,8H,7H2;2*1H |

| Standard InChI Key | YPLQSPBPBKOAEN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NN)[N+](=O)[O-].Cl.Cl |

Introduction

Chemical Identity and Structural Features

(4-Nitrophenyl)hydrazine hydrochloride belongs to the class of arylhydrazines, distinguished by a nitro group (-NO₂) at the fourth position of the phenyl ring and a hydrazine moiety (-NHNH₂) bound to the aromatic core. The hydrochloride salt form enhances its stability and solubility in aqueous systems. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 636-99-7 |

| Molecular Formula | C₆H₇N₃O₂·HCl |

| Molecular Weight | 189.60 g/mol |

| IUPAC Name | (4-Nitrophenyl)hydrazine hydrochloride |

| SMILES | NNC1=CC=C(C=C1)N+[O-].Cl |

| InChI Key | KMVPXBDOWDXXEN-UHFFFAOYSA-N |

The crystalline solid typically appears as a yellow-orange powder, with purity levels exceeding 98% in commercial preparations . Its structure has been validated via infrared spectroscopy and HPLC analysis, confirming the presence of the hydrazine functional group and nitro substituent .

Synthesis and Production

The synthesis of (4-nitrophenyl)hydrazine hydrochloride follows a two-step diazotization and reduction sequence starting from p-nitroaniline. A representative protocol involves:

-

Diazotization: p-Nitroaniline (1.47 g, 10.6 mmol) is dissolved in concentrated hydrochloric acid (2 mL) at 0°C. Sodium nitrite (717 mg, 10.4 mmol) in ice-cold water (4 mL) is added dropwise, forming a diazonium salt intermediate after 1 hour .

-

Reduction: The diazonium solution is treated with stannous chloride (4.7 g, 20.8 mmol) in concentrated HCl (2 mL) at 0°C. After 2 hours, the mixture yields a yellow-orange precipitate, which is washed with cold water and dried under vacuum. This method achieves a 39% yield, with the product characterized by melting point and elemental analysis .

Alternative routes employ catalytic hydrogenation or electrochemical reduction, though these are less commonly reported. Industrial-scale production prioritizes the stannous chloride method due to its cost-effectiveness and reproducibility .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water (∼15 mg/mL at 20°C) and ethanol, but limited solubility in nonpolar solvents like hexane. It is hygroscopic, requiring storage in airtight containers under inert gas to prevent decomposition . Prolonged exposure to light or moisture accelerates degradation, necessitating storage at temperatures below 15°C .

Spectroscopic Characteristics

-

IR (KBr): Peaks at 3320 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

-

UV-Vis: λₘₐₐ = 380 nm in aqueous solution, attributed to the nitro-aromatic chromophore .

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, accompanied by the release of HCl and nitrogen oxides .

Applications in Chemical Research

Derivatization of Carbonyl Compounds

(4-Nitrophenyl)hydrazine hydrochloride is widely used to derivatize aldehydes and ketones, forming stable hydrazones detectable via UV or HPLC. For example, in hexose analysis, it reacts with reducing sugars to yield chromophoric derivatives quantifiable at 380 nm . This application is pivotal in metabolomics and carbohydrate chemistry.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing heterocyclic drugs, including antipyrine analogs and antiviral agents. Its nitro group facilitates nucleophilic aromatic substitution, enabling the construction of complex pharmacophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume